![molecular formula C6H7N3 B3290185 (4-Methyl-1H-imidazol-2-yl)acetonitrile CAS No. 863399-39-7](/img/structure/B3290185.png)
(4-Methyl-1H-imidazol-2-yl)acetonitrile
Overview
Description
“(4-Methyl-1H-imidazol-2-yl)acetonitrile” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Pharmaceutical Applications
Imidazole derivatives, such as the ones , have been found to exhibit a broad range of biological activities. They are used in the development of various drugs due to their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Agrochemical Applications
Imidazole-based compounds have potential applications as agrochemicals . They can be used in the development of pesticides and other agricultural chemicals.
Material Science Applications
Imidazole derivatives are used in the creation of human-made materials . These materials can have a variety of properties and uses, depending on the specific imidazole derivative used.
Supramolecular Ligands
Imidazole-based compounds can act as supramolecular ligands . These ligands can be used in a variety of chemical reactions and processes.
Biomimetic Catalysts
Imidazole derivatives can serve as biomimetic catalysts . These catalysts mimic the function of biological molecules and can be used in a variety of chemical reactions.
Antioxidants for Lubricants
Some imidazole derivatives have been found to act as antioxidants for lubricants . This can help to improve the performance and lifespan of these lubricants.
Chemosensors
Imidazole derivatives can be used as chemosensors for certain ions, such as hypochlorite and Cu 2+ ions .
Electrochemical Reduction of CO2
Some imidazole derivatives have shown promise in the electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile solvent . This could have potential applications in the field of renewable energy.
Mechanism of Action
Target of Action
The compound 2-(4-methyl-1H-imidazol-2-yl)acetonitrile, also known as 2-(5-methyl-1H-imidazol-2-yl)acetonitrile or (4-Methyl-1H-imidazol-2-yl)acetonitrile, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms . This property might contribute to its interaction with its targets and any resulting changes.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities . Therefore, it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-8-6(9-5)2-3-7/h4H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZORRSDKILMNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1H-imidazol-2-yl)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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